di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
CAS No.: 259808-71-4
Cat. No.: VC8094599
Molecular Formula: C16H30N2O5
Molecular Weight: 330.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259808-71-4 |
|---|---|
| Molecular Formula | C16H30N2O5 |
| Molecular Weight | 330.42 g/mol |
| IUPAC Name | ditert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3 |
| Standard InChI Key | VUZKEHBQEOADAS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identifiers
Di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is systematically named ditert-butyl (2R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate for the (R)-enantiomer, as per IUPAC guidelines . Key identifiers include:
The compound’s stereochemistry is critical, as the (R)-enantiomer exhibits distinct reactivity and biological activity compared to its (S)-counterpart.
Structural and Electronic Properties
Computational analyses reveal a topological polar surface area of 79.3 Ų, indicative of moderate solubility in polar solvents . The XLogP3 value of 1.5 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug delivery applications . The hydroxyethyl group () contributes to hydrogen-bonding capacity, with one hydrogen bond donor and five acceptors .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via asymmetric catalysis, leveraging techniques such as enzyme-mediated resolution or chiral auxiliary approaches . A representative protocol involves:
-
Piperazine Functionalization: Introducing the hydroxyethyl group via nucleophilic substitution or Grignard addition.
-
Carbamate Protection: Reacting with di-tert-butyl dicarbonate () under anhydrous conditions to install the tert-butyl carbamate groups .
-
Enantiomeric Purification: Chromatographic separation or crystallization to isolate the (R)- or (S)-enantiomers.
Advanced technologies like continuous flow chemistry and ultra-low temperature reactions () enhance yield and enantiomeric excess (ee > 97%) .
Industrial-Scale Production
Manufacturers such as AChemBlock and Puyer International Group produce the compound at 95–97% purity, with stringent controls for residual solvents and chiral impurities . Storage recommendations include refrigeration () in amber bottles to prevent racemization and hydrolysis .
Applications in Pharmaceutical Synthesis
Role as a Chiral Building Block
The compound’s piperazine core is a privileged scaffold in drug design, featured in antidepressants (e.g., trazodone) and antivirals. Key applications include:
-
Anticancer Agents: Functionalization at the hydroxyethyl position yields kinase inhibitors targeting EGFR or VEGFR.
-
Neurological Drugs: The tert-butyl groups stabilize intermediates in the synthesis of GABA receptor modulators .
Case Study: Enantioselective Synthesis
In a 2024 study, the (R)-enantiomer was used to synthesize a Janus kinase (JAK) inhibitor with 50-fold higher potency than the (S)-form, underscoring the importance of chirality in drug efficacy.
Comparative Analysis of Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| Synthetic Accessibility | Higher yield via enzymatic resolution | Requires chiral catalysts |
| Biological Activity | Binds preferentially to protein kinases | Lower affinity for target receptors |
| Thermal Stability | Stable up to 150°C | Prone to decomposition above 120°C |
This table highlights the (R)-enantiomer’s superiority in drug development pipelines .
Future Directions
Recent advances in photochemical synthesis and fluorination technologies promise to reduce production costs and expand the compound’s utility in radiopharmaceuticals . Collaborative efforts between academia and industry are critical to optimizing enantioselective routes and exploring novel therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume